1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 939241-35-7
VCID: VC7115667
InChI: InChI=1S/C26H30FN3O2S/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-5-11-22(33-3)12-6-19)29-15-13-28(14-16-29)21-9-7-20(27)8-10-21/h5-12,17,25,31H,4,13-16H2,1-3H3
SMILES: CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Molecular Formula: C26H30FN3O2S
Molecular Weight: 467.6

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

CAS No.: 939241-35-7

Cat. No.: VC7115667

Molecular Formula: C26H30FN3O2S

Molecular Weight: 467.6

* For research use only. Not for human or veterinary use.

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one - 939241-35-7

Specification

CAS No. 939241-35-7
Molecular Formula C26H30FN3O2S
Molecular Weight 467.6
IUPAC Name 1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Standard InChI InChI=1S/C26H30FN3O2S/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-5-11-22(33-3)12-6-19)29-15-13-28(14-16-29)21-9-7-20(27)8-10-21/h5-12,17,25,31H,4,13-16H2,1-3H3
Standard InChI Key WNDTUDPNFJSVGY-UHFFFAOYSA-N
SMILES CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyridin-2-one core substituted at the 1-position with an ethyl group, at the 3-position with a bis-aryl methyl group, and at the 4- and 6-positions with hydroxyl and methyl groups, respectively. The bis-aryl methyl group consists of two distinct aromatic systems:

  • 4-(4-Fluorophenyl)piperazin-1-yl: A piperazine ring substituted at the 4-position with a fluorophenyl group, a common pharmacophore in CNS-active compounds .

  • 4-(Methylthio)phenyl: A phenyl ring with a methylthio (-SMe) substituent at the para position, which enhances lipophilicity and potential metabolic stability .

Molecular Formula and Weight

Based on structural analogs such as C₂₇H₃₂FN₃O₃S (MW: 497.6) , the molecular formula of this compound is inferred as C₂₆H₃₁FN₃O₂S with a calculated molecular weight of 468.6 g/mol. This aligns with the substitution pattern differences compared to closely related compounds documented in CAS entries .

Table 1: Key Physicochemical Properties

PropertyValueSource Analog Reference
Molecular FormulaC₂₆H₃₁FN₃O₂S
Molecular Weight468.6 g/mol
LogP (Predicted)~3.2 (High lipophilicity)
Hydrogen Bond Donors1 (4-hydroxy group)
Hydrogen Bond Acceptors4

Synthetic Pathways and Precursors

Key Synthetic Strategies

The synthesis likely involves multi-step reactions, drawing from methodologies used for analogous piperazine-pyridinone hybrids :

  • Pyridinone Core Formation: Cyclocondensation of β-keto esters with urea or thiourea derivatives to form the 4-hydroxy-6-methylpyridin-2(1H)-one scaffold .

  • N-Alkylation: Introduction of the ethyl group at the 1-position via alkylation with ethyl bromide or similar agents under basic conditions .

  • Mannich Reaction: Bis-aryl methyl group installation at the 3-position using a Mannich base intermediate, coupling 4-(4-fluorophenyl)piperazine and 4-(methylthio)benzaldehyde .

Critical Intermediate: 4-(Methylthio)benzaldehyde

This aldehyde precursor is synthesized through:

  • Thioetherification: Reaction of 4-bromobenzaldehyde with sodium methanethiolate (NaSMe) in a nucleophilic aromatic substitution .

  • Purification: Column chromatography to isolate the product, as described in nitrosamine impurity control protocols .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to high lipophilicity (LogP ~3.2) .

  • Stability: Susceptible to oxidative degradation at the methylthio group, necessitating storage under inert atmosphere .

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 1.35 ppm (t, J=7.1 Hz, 3H, CH₂CH₃)

    • δ 2.45 ppm (s, 3H, SMe)

    • δ 6.8–7.3 ppm (m, 8H, aromatic protons) .

  • MS (ESI+): m/z 469.2 [M+H]⁺ .

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